molecular formula C7H7N5O B13122309 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one

2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one

Cat. No.: B13122309
M. Wt: 177.16 g/mol
InChI Key: PYWZZXOOVOCFPZ-UHFFFAOYSA-N
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Description

2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one (CAS 840529-33-1) is a heterocyclic organic compound with the molecular formula C7H7N5O and a molecular weight of 177.16 g/mol . This compound features a fused pyrimidinone and imidazole core structure, a scaffold recognized for its significant relevance in medicinal chemistry and chemical biology . The imidazol-4-one moiety is an important structural feature found in a variety of natural products and is investigated for a wide range of applications, including the development of novel therapeutic agents . Specifically, imidazole-pyrimidine hybrids are of high interest in early-stage drug discovery, with research indicating potential for such structures to act as ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors . This makes them valuable tools for probing biological pathways and developing treatments for conditions such as cancer . Researchers utilize this compound as a key synthon or building block in the synthesis of more complex molecules, leveraging its functional groups for further chemical modifications . The compound is provided as a high-purity material for research purposes. Handling should be performed by qualified laboratory personnel in accordance with safe laboratory practices. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-4-(1H-imidazol-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H7N5O/c8-7-11-4(1-6(13)12-7)5-2-9-3-10-5/h1-3H,(H,9,10)(H3,8,11,12,13)

InChI Key

PYWZZXOOVOCFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)N)C2=CN=CN2

Origin of Product

United States

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring with 2-amino and 4-oxo groups can be synthesized by classical methods such as:

  • Condensation of amidines with β-dicarbonyl compounds or α,β-unsaturated carbonyls.
  • Cyclization of appropriate precursors bearing nitrogen and carbonyl functionalities.

Reduction and Functional Group Transformations

In some synthetic routes, nitro-substituted imidazole precursors are reduced to amino derivatives using reagents such as stannous chloride dihydrate in concentrated hydrochloric acid. This step is critical for preparing 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone intermediates, which are structurally related to the target compound.

Use of Protecting Groups and Coupling Agents

  • Carbonyldiimidazole (CDI) is used to activate carboxylic acids for coupling with nitromethane anions, facilitating the formation of nitro ketones, which are intermediates in the synthesis of imidazole-substituted pyrimidines.
  • Protecting groups such as Boc (tert-butyloxycarbonyl) are employed to mask amines during multi-step synthesis, later removed under acidic conditions.

Catalytic and Chemical Reduction Methods

Reduction of nitro groups to amines is achieved using:

  • Stannous chloride dihydrate in hydrochloric acid.
  • Borohydride reagents such as sodium borohydride, lithium aluminum hydride.
  • Diborane and its derivatives.

These reductions are performed under controlled conditions to avoid over-reduction or decomposition.

Detailed Reaction Example (From Patent Literature)

Step Reagents/Conditions Description Yield/Notes
1 (E)-5-nitro-4-(2-phenylethenyl)-1H-imidazole + benzyl bromide + K2CO3 in DMF Alkylation to form 5-nitro-1-(phenylmethyl)-1H-imidazole derivatives Crude mixture, purified by recrystallization (m.p. 90-92°C)
2 5-nitro-1-(phenylmethyl)-1H-imidazole + ozone + performic acid Oxidation to 5-nitro-1-(phenylmethyl)-1H-imidazole-4-carboxylic acid Isolated by filtration
3 5-nitro-1-(phenylmethyl)-1H-imidazole-4-carboxylic acid + 1,1'-carbonyldiimidazole (CDI) Activation to imidazolide intermediate Used directly in next step
4 Imidazolide + potassium tert-butoxide + nitromethane in THF Formation of 2-nitro-1-[5-nitro-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone Solid isolated, m.p. 105-107°C
5 Reduction with stannous chloride dihydrate in HCl Conversion of nitro groups to amino groups, yielding 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone derivatives Purified by filtration and drying

This sequence demonstrates the preparation of imidazole-substituted amino ketones, which are key intermediates for further pyrimidine ring formation or modification.

Alternative Synthetic Approaches

  • Direct nucleophilic substitution on 6-chloropyrimidin-4-one with imidazole under basic conditions, as described in medicinal chemistry syntheses, provides a straightforward route to 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one analogs.
  • Use of bis(trimethylsilyl)acetamide for silylation followed by glycosylation has been reported for related imidazo-pyrimidine derivatives, indicating the versatility of protecting group strategies and functionalization methods.

Summary Table of Key Preparation Methods

Method Type Key Reagents/Conditions Outcome/Notes References
Nitro-imidazole reduction Stannous chloride dihydrate in concentrated HCl Conversion of nitro to amino groups in imidazole derivatives
Nucleophilic aromatic substitution 6-chloropyrimidin-4-one + imidazole + NaH/DMF Substitution at 6-position with imidazole ring
Carbonyldiimidazole activation CDI + carboxylic acid + nitromethane anion Formation of nitro ketone intermediates
Catalytic reductions Sodium borohydride, lithium aluminum hydride, diborane Reduction of various intermediates
Protecting group strategies Boc protection/deprotection, silylation with bis(trimethylsilyl)acetamide Facilitate multi-step synthesis and selective reactions

Research Findings and Yields

  • Yields for nucleophilic substitution reactions of 6-chloropyrimidines with imidazole nucleophiles typically range from 60% to 80%, depending on reaction time, temperature, and solvent.
  • Reduction steps using stannous chloride dihydrate afford high purity amino derivatives with yields often exceeding 70% after purification.
  • Multi-step sequences involving oxidation, activation, and coupling require careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research has shown that derivatives of 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one exhibit promising anticancer properties. Studies indicate that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For example, certain derivatives have been found to act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes.
  • Anti-inflammatory Effects
    • Another significant application is in treating inflammatory diseases. Compounds based on 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one have shown efficacy in reducing inflammation markers in experimental models of diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Neurological Applications
    • Emerging research suggests potential applications in neuropharmacology. The compound's ability to cross the blood-brain barrier allows it to be investigated for treating neurological disorders like Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that it may help in neuroprotection and cognitive enhancement .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of derivatives based on 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one for their anticancer effects against breast cancer cell lines. Results indicated that some compounds showed over 70% inhibition of cell proliferation at micromolar concentrations, suggesting strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new therapeutic agent for resistant infections .

Mechanism of Action

The mechanism of action of 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Classification and Key Properties

The following table summarizes the structural and functional differences between 2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one and its analogues:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Properties/Activities Reference
2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one 1H-imidazol-4-yl Not reported Not reported Tautomerism, lactam stability
2-Amino-6-(1-methylhydrazinyl)pyrimidin-4(3H)-one (7) 1-methylhydrazinyl Not reported Not reported Precursor for DHPS inhibitors
2-Amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one (4a) 4-Methoxyphenylaminomethyl 214–215 87 High yield, DHFR inhibition
6-Amino-(2-methylthio)pyrimidin-4(3H)-one (1) 2-Methylthio Not reported Not reported Antioxidant precursor, lipophilicity
2-Azido-6-methylpyrimidin-4-one (2*A) Azido 240–242 50 Isotopic labeling, mechanistic studies
2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one Hydroxymethyl Not reported Not reported Commercial availability, solubility

Substituent Effects on Reactivity and Bioactivity

Imidazole vs. Hydrazinyl Groups
  • Imidazole Substituent : The 1H-imidazol-4-yl group in the target compound provides a heteroaromatic ring system, enabling π-π stacking interactions in enzyme-binding pockets. This is critical for targeting DHPS or DHFR .
  • Hydrazinyl Substituents : Compounds like 7 and 8 () feature hydrazine-derived substituents, which may enhance nucleophilic reactivity but reduce metabolic stability compared to imidazole.
Arylaminomethyl vs. Methylthio Groups
  • Arylaminomethyl Derivatives: Thieno[2,3-d]pyrimidin-4(3H)-one analogues (e.g., 4a–4e) with arylaminomethyl groups exhibit high melting points (214–256°C) and significant yields (58–89%), suggesting strong crystallinity and synthetic feasibility. Substituents like 4-methoxy or 4-chloro enhance DHFR inhibitory activity due to electronic effects .
  • This group is a precursor for nitroso derivatives with antioxidant properties .
Azido and Hydroxymethyl Substituents
  • Azido Group : The azido derivative 2*A () is synthesized via diazotization, enabling isotopic labeling (e.g., ¹⁵N) for tracking reaction mechanisms .

Tautomerism and Stability

As per :

  • Amino-substituted pyrimidines (e.g., the target compound) favor the aromatic amine form, avoiding imino tautomers.
  • Hydroxy- or thio-substituted pyrimidines (e.g., 7 or 9 ) exist predominantly as lactams or thiolactams, stabilizing the ring system .

Biological Activity

2-Amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C7H7N5O
  • Molecular Weight: 177.163 g/mol
  • Structure: The compound features a pyrimidine ring substituted with an amino group and an imidazole moiety, contributing to its biological activity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Activity
    • Studies indicate that derivatives of imidazole and pyrimidine structures exhibit potent anticancer properties. For instance, compounds similar to 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one have shown efficacy against multiple cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells .
    • A notable study reported that related imidazole derivatives demonstrated IC50 values in the nanomolar range against several cancer types, highlighting their potential as anticancer agents .
  • Antimicrobial Activity
    • The compound has exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research shows that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
    • A specific study noted that the imidazole-containing compounds displayed high activity against E. coli and Pseudomonas aeruginosa, suggesting their potential as novel antibiotics .
  • Anti-inflammatory Effects
    • Compounds with a similar structure have also been evaluated for anti-inflammatory properties. They were found to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

The biological mechanisms underlying the activity of 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one are complex and multifaceted:

  • Inhibition of Enzymatic Pathways: The compound may act by inhibiting specific enzymes involved in cancer cell proliferation and survival. For example, certain derivatives have been shown to inhibit kinases involved in tumor growth .
  • Interaction with DNA: Imidazole-containing compounds can intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes critical for cancer cell survival .

Case Studies

Several studies have highlighted the efficacy of 2-amino-6-(1H-imidazol-4-yl)pyrimidin-4(1H)-one and its derivatives:

StudyActivityCell LineIC50 Value
AnticancerMDA-MB-231<10 nM
AntibacterialE. coli<125 µg/mL
Anti-inflammatoryRAW264.7Not specified

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